molecular formula C18H14ClF2N3O3S B4537388 N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE

N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE

Cat. No.: B4537388
M. Wt: 425.8 g/mol
InChI Key: XVOQXXMGHMABCZ-UHFFFAOYSA-N
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Description

N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its diverse biological activities, and a phenyl group substituted with chlorine and difluoromethoxy groups, which can enhance its chemical reactivity and biological properties.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications.

    Medicine: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Preparation Methods

The synthesis of N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE typically involves multiple steps, including the formation of the quinazolinone core and the introduction of the phenyl group with its specific substituents. The synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group with chlorine and difluoromethoxy substituents can be introduced via nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the quinazolinone core with the substituted phenyl group using reagents like thionyl chloride or other coupling agents.

Chemical Reactions Analysis

N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The phenyl group with chlorine and difluoromethoxy substituents can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar compounds to N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE include other quinazolinone derivatives and phenyl-substituted compounds. These compounds may share similar biological activities but differ in their chemical reactivity and specificity. The unique combination of the quinazolinone core and the substituted phenyl group in this compound makes it distinct and potentially more effective in certain applications.

Properties

IUPAC Name

N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF2N3O3S/c1-24-16(26)11-4-2-3-5-13(11)23-18(24)28-9-15(25)22-10-6-7-14(12(19)8-10)27-17(20)21/h2-8,17H,9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOQXXMGHMABCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC(=C(C=C3)OC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE
Reactant of Route 5
N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE

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